

A Comparative Guide to Enolase Activity: 2-PG and its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: *B3327455*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of enolase with its natural substrate, 2-phosphoglycerate (2-PG), and several of its analog inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in enzymology, cancer metabolism, and drug discovery.

Data Presentation: A Comparative Analysis of Enolase Kinetics

The following table summarizes the kinetic parameters of human enolase isoforms (ENO1 and ENO2) with the natural substrate 2-phosphoglycerate (2-PG) and various phosphonate inhibitors. This data allows for a direct comparison of the binding affinities and inhibitory potential of these analogs.

Compound	Enzyme	Parameter	Value
2-Phosphoglycerate (2-PG)	Human Muscle Enolase (ENO3)	K_m	0.199 mM
2-Phosphoglycerate (2-PG)	Klebsiella pneumoniae Enolase	K_m	0.425 mM
HEX	Human Enolase 1 (ENO1)	K_i	232 nM
HEX	Human Enolase 2 (ENO2)	K_i	64 nM
SF2312	Human Enolase 1 (ENO1)	IC_{50}	37.9 nM
SF2312	Human Enolase 2 (ENO2)	IC_{50}	42.5 nM
deoxy-SF2312	Human Enolase 2 (ENO2)	IC_{50}	~2000 nM
Phosphonoacetohydroxamate (PhAH)	Enolase	K_i	pM affinity

Experimental Protocols: Measuring Enolase Activity

The determination of enolase activity is crucial for studying its kinetics and the efficacy of its inhibitors. A commonly employed method is a coupled-enzyme assay.

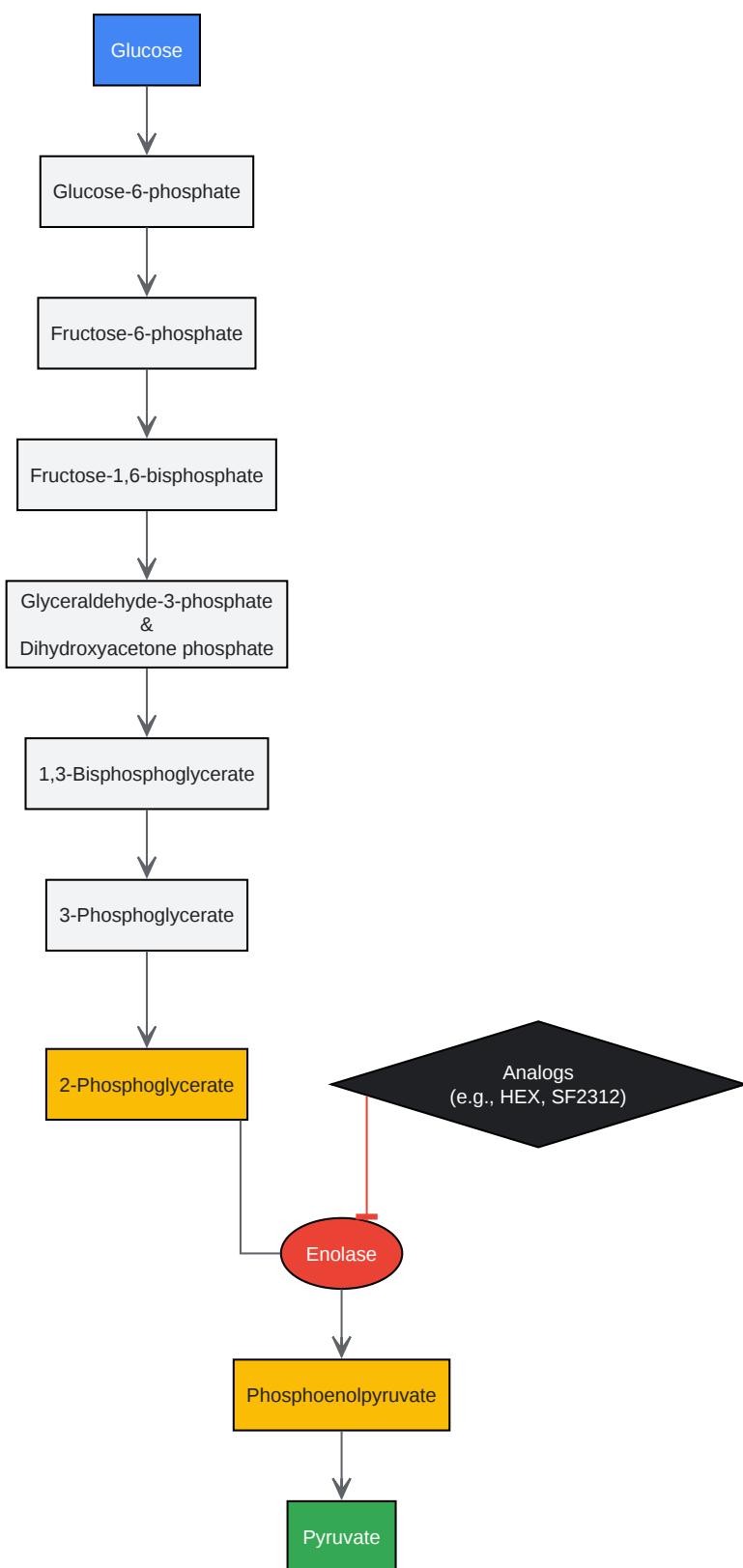
Principle:

Enolase catalyzes the conversion of 2-PG to phosphoenolpyruvate (PEP). The production of PEP is then coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. Pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, forming pyruvate and ATP. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Reagents:

- Tris buffer (e.g., 50 mM, pH 7.5)
- Magnesium chloride ($MgCl_2$) (e.g., 2 mM)
- Potassium chloride (KCl) (e.g., 100 mM)
- Adenosine diphosphate (ADP) (e.g., 1 mM)
- β -Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., 0.2 mM)
- 2-Phosphoglycerate (2-PG) (substrate, variable concentrations)
- Pyruvate kinase (PK) (e.g., 1 unit/mL)
- Lactate dehydrogenase (LDH) (e.g., 1 unit/mL)
- Enolase (purified enzyme or cell lysate)
- Inhibitor (e.g., HEX, SF2312) (variable concentrations)

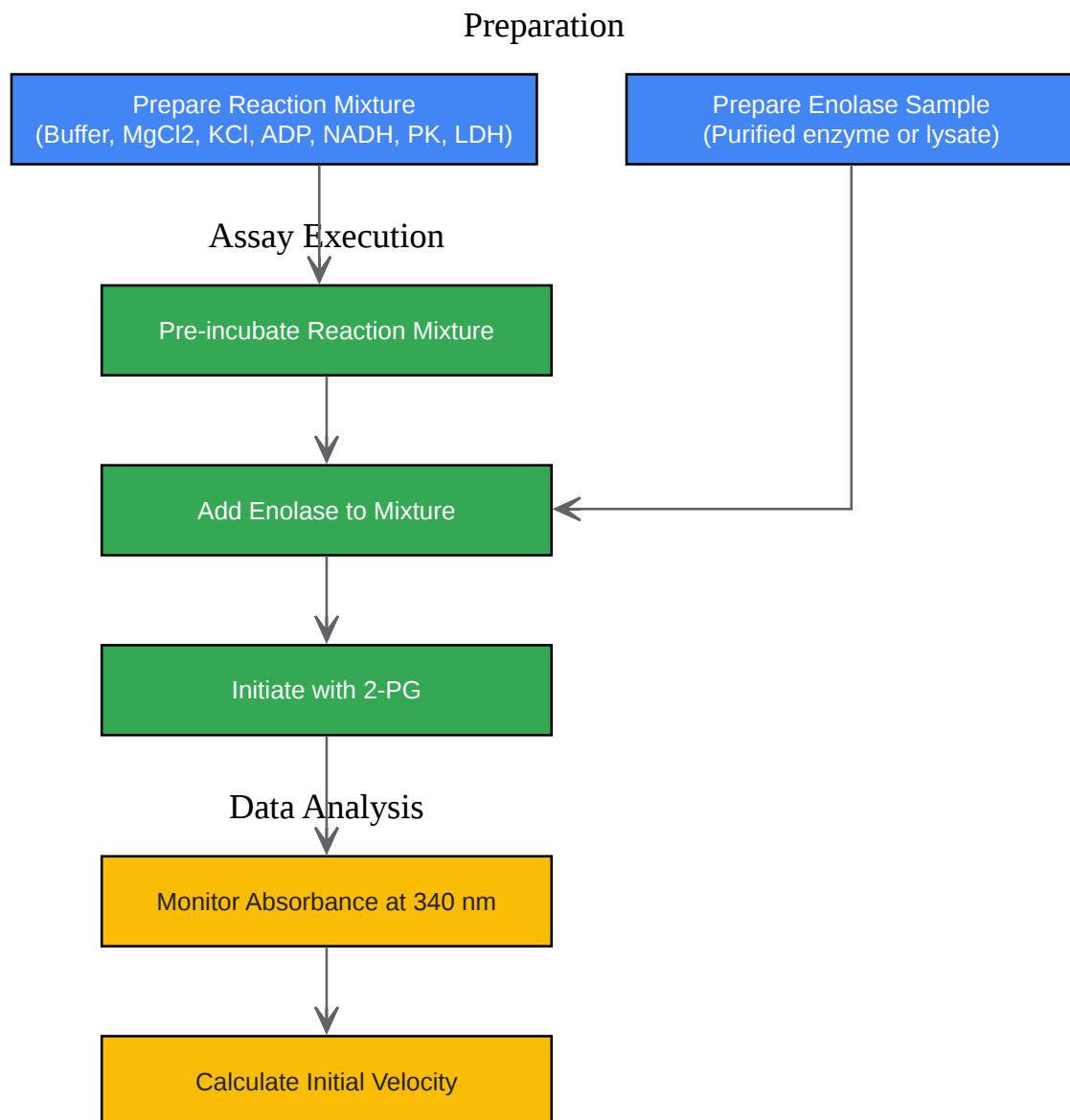
Procedure:


- Reaction Mixture Preparation: Prepare a reaction mixture containing Tris buffer, $MgCl_2$, KCl, ADP, NADH, PK, and LDH.
- Incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).
- Initiation of Reaction: Add the enolase sample to the reaction mixture.
- Substrate Addition: To start the reaction, add a known concentration of the substrate, 2-PG.
- Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis: Calculate the initial velocity (rate of NADH oxidation) from the linear portion of the absorbance versus time plot.

- Inhibitor Studies: For inhibitor testing, pre-incubate the enolase enzyme with the inhibitor for a defined period before adding the substrate. The same procedure is then followed to measure the inhibited enzyme activity.

Mandatory Visualizations

Signaling Pathway: Glycolysis


The following diagram illustrates the central role of enolase in the glycolytic pathway.

[Click to download full resolution via product page](#)

Caption: The glycolytic pathway highlighting the conversion of 2-PG to PEP by enolase.

Experimental Workflow: Enolase Activity Assay

This diagram outlines the key steps in a typical coupled-enzyme assay for measuring enolase activity.

[Click to download full resolution via product page](#)

Caption: Workflow for a coupled-enzyme assay to determine enolase activity.

- To cite this document: BenchChem. [A Comparative Guide to Enolase Activity: 2-PG and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3327455#comparing-enolase-activity-with-2-pg-and-its-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com